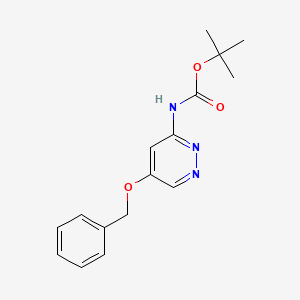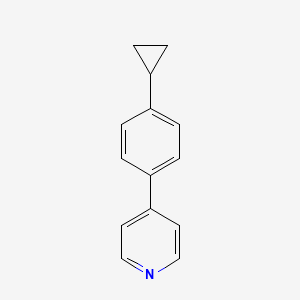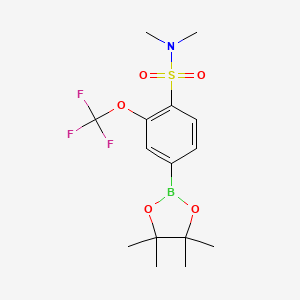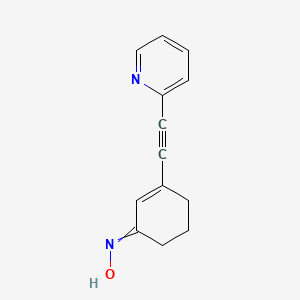
3-(9-Anthracenyl)azetidine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “MFCD32662224” is a chemical entity with unique properties and applications It is known for its specific molecular structure and has been studied for various scientific and industrial purposes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD32662224” involves several steps, each requiring specific reaction conditions. The preparation method is designed to ensure high purity and yield of the compound. The synthetic route typically involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Detailed reaction mechanisms and conditions are crucial for the successful synthesis of this compound.
Industrial Production Methods: In industrial settings, the production of “MFCD32662224” is scaled up to meet demand. The industrial production methods focus on optimizing the reaction conditions to maximize yield and minimize waste. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the compound’s quality and consistency.
Analyse Chemischer Reaktionen
Types of Reactions: “MFCD32662224” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: The common reagents used in the reactions involving “MFCD32662224” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction’s outcome.
Major Products Formed: The major products formed from the reactions of “MFCD32662224” depend on the type of reaction and the reagents used. These products are often characterized by their unique chemical and physical properties, which are essential for their specific applications.
Wissenschaftliche Forschungsanwendungen
“MFCD32662224” has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic processes. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, “MFCD32662224” is explored for its therapeutic potential and its role in drug development. In industry, it is utilized in the production of advanced materials and chemicals.
Wirkmechanismus
The mechanism of action of “MFCD32662224” involves its interaction with specific molecular targets and pathways The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Several compounds share structural similarities with “MFCD32662224.” These include compounds with similar functional groups and molecular frameworks. Examples of similar compounds include those with analogous chemical structures and properties.
Uniqueness: Despite the similarities, “MFCD32662224” possesses unique properties that distinguish it from other compounds. These unique properties are attributed to its specific molecular structure and the resulting chemical and physical characteristics. The compound’s uniqueness makes it valuable for specific applications and research areas.
Conclusion
“MFCD32662224” is a compound with significant scientific and industrial importance. Its unique properties, diverse applications, and detailed understanding of its preparation, reactions, and mechanism of action make it a valuable subject of study. Further research and development will continue to uncover new applications and enhance our understanding of this compound.
Eigenschaften
Molekularformel |
C17H16ClN |
|---|---|
Molekulargewicht |
269.8 g/mol |
IUPAC-Name |
3-anthracen-9-ylazetidine;hydrochloride |
InChI |
InChI=1S/C17H15N.ClH/c1-3-7-15-12(5-1)9-13-6-2-4-8-16(13)17(15)14-10-18-11-14;/h1-9,14,18H,10-11H2;1H |
InChI-Schlüssel |
GFIXXCDXGRDHTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)C2=C3C=CC=CC3=CC4=CC=CC=C42.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



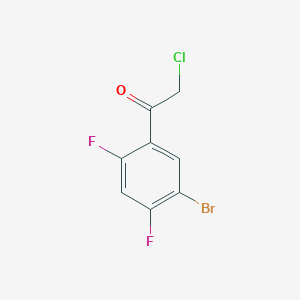
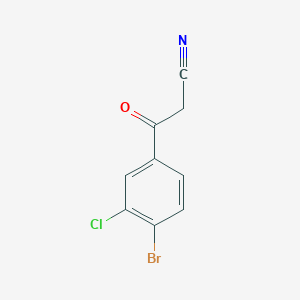
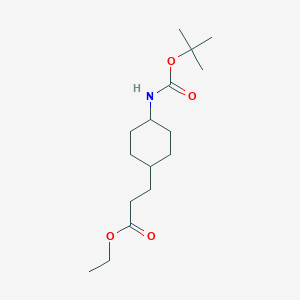
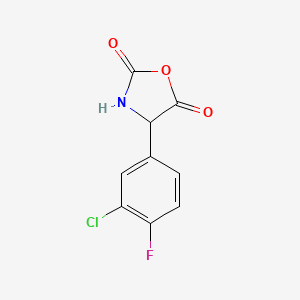
![[3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B13718490.png)
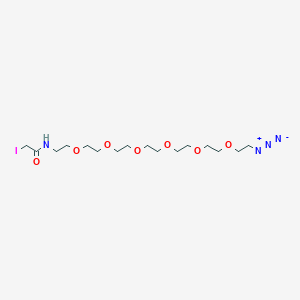
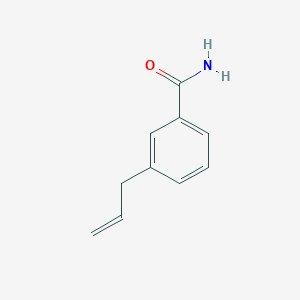
![ethyl (2Z)-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B13718515.png)

